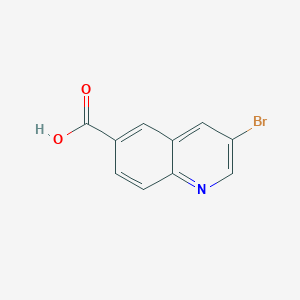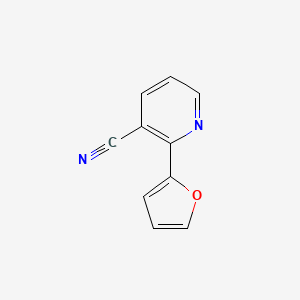![molecular formula C10H19NO B1341857 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane CAS No. 374794-98-6](/img/structure/B1341857.png)
1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-oxa-8-azaspiro[45]decane is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes an oxazolidine ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane can be synthesized through a multi-step process involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction typically requires the presence of a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles like halides or alkoxides replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated spirocyclic compounds.
Scientific Research Applications
1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
1,1-Dimethyl-2-oxo-8-azaspiro[4.5]decane: This compound differs by having an oxo group instead of an oxa group.
2-Oxa-8-azaspiro[4.5]decane: Lacks the dimethyl substitution.
1-Oxa-4-azaspiro[4.5]decane: Has a different ring fusion pattern.
Uniqueness: 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both an oxazolidine and a cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFWOAOPBSWXNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CCO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

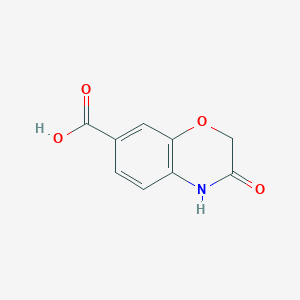

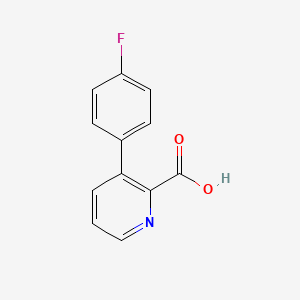

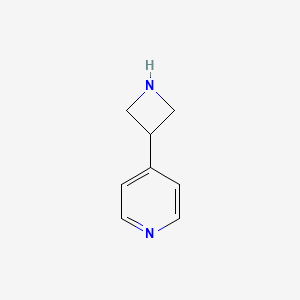

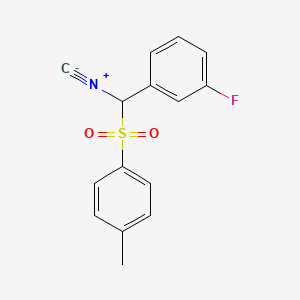
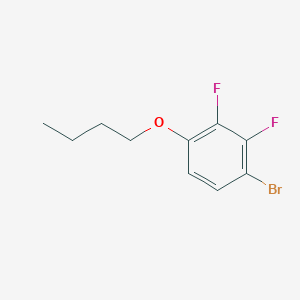
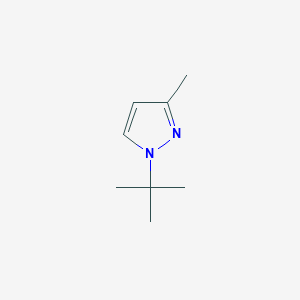

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)
